![molecular formula C11H14N2O B2377994 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] CAS No. 2169552-68-3](/img/structure/B2377994.png)
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]
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Overview
Description
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] is a nitrogen-containing heterocyclic compound . It contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction of 1H-pyrrole-2,3-diones with azomethine ylides, generated in situ from L-proline and aromatic aldehydes, gives rise to substituted spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazoles] .Molecular Structure Analysis
The molecular structure of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] involve the 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones with azomethine ylides . The reaction proceeds regio- and diastereoselectively to form substituted ethyl 1,2,5’,6’,7’,7a’-hexahydro-3’H-spiro[pyrrole-3,2’-pyrrolo[2,1-b]oxazole]-4-carboxylates .Scientific Research Applications
Formation and Applications
Spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones, derivatives of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], are created through acid-catalyzed rearrangement from related compounds. These derivatives have further evolved into spiro indanes and spiro naphthalenes, showcasing versatile chemical transformations and potential for varied applications (Bahajaj & Vernon, 1996).
Novel Compounds and Mechanisms
The creation of novel compounds like spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)] illustrates the chemical complexity and transformative capability of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] derivatives, with unique transformation mechanisms being proposed (Norris et al., 1985).
Biological Activity
Spiro[pyrrolidine-3,3'-oxindole] ring systems, closely related to the structure of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], are found at the core of several alkaloids with significant biological activity. Their synthesis and applications in various fields, including the production of bioactive compounds, are well-documented (Marti & Carreira, 2003).
Synthesis Techniques and Biological Evaluations
Innovative synthesis techniques have been developed for derivatives of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], such as spiro(oxindole-3,2’-pyrrolidine) derivatives, showcasing a broad spectrum of biological activities. These compounds have been evaluated for their antibacterial, cell toxicity, and anticancer potential, revealing significant results in activating pro-apoptotic genes (Vidya et al., 2019).
Antimicrobial and Antifungal Properties
Spiro compounds derived from related chemical structures have shown promising antimicrobial and antifungal activities, opening pathways for pharmaceutical applications (Hafez, El-Gazzar, & Zaki, 2016).
Enantioselective Synthesis
Enantioselective synthesis of spiro[pyrrolidine-3,3'-oxindoles], a structure akin to Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane], showcases the potential for high enantiopurity and structural diversity in these compounds. This has significant implications in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the biological activities of similar compounds, it can be hypothesized that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(12-5-1)11(8-13-9)3-6-14-7-4-11/h1-2,5,13H,3-4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQHZIZAYHDVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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